
(2E)-3-(2,4-Dichlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
Overview
Description
(2E)-3-(2,4-Dichlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one is a chemical compound that has gained significant attention in the field of scientific research. It is also known as Curcumin II, and its chemical formula is C17H13Cl2O2. The compound is a yellow crystalline powder that is soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide.
Mechanism of Action
The mechanism of action of (2E)-3-(2,4-Dichlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one is not fully understood, but it is believed to act through multiple pathways. The compound has been shown to inhibit the activity of several enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It also acts as an antioxidant by scavenging free radicals and reducing oxidative stress. In addition, (2E)-3-(2,4-Dichlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one has been shown to modulate several signaling pathways involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
(2E)-3-(2,4-Dichlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The compound also reduces oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, (2E)-3-(2,4-Dichlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one has been found to induce apoptosis in cancer cells and reduce the proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
(2E)-3-(2,4-Dichlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar properties. However, the compound has some limitations. It is poorly soluble in water, which can make it difficult to use in aqueous-based experiments. In addition, (2E)-3-(2,4-Dichlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of (2E)-3-(2,4-Dichlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential in the treatment of other diseases such as diabetes, cardiovascular disease, and autoimmune disorders. Additionally, more studies are needed to fully understand the mechanism of action of (2E)-3-(2,4-Dichlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one and its effects on different signaling pathways. Finally, the development of new formulations that can improve the bioavailability of the compound is also an area of interest.
Conclusion:
In conclusion, (2E)-3-(2,4-Dichlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one is a promising compound with potential therapeutic applications. Its anti-inflammatory, antioxidant, anticancer, and neuroprotective properties make it a valuable candidate for further study. However, more research is needed to fully understand its mechanism of action and potential applications. The development of new synthesis methods and formulations that can improve the bioavailability of the compound is also an area of interest.
Scientific Research Applications
(2E)-3-(2,4-Dichlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. It has also been found to have potential in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O2/c1-20-14-4-2-3-12(9-14)16(19)8-6-11-5-7-13(17)10-15(11)18/h2-10H,1H3/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWFOJXRJONVTN-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



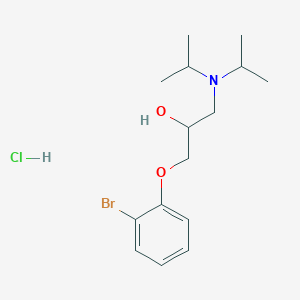




![3-[(2-Methoxyethyl)amino]propanenitrile](/img/structure/B3131759.png)
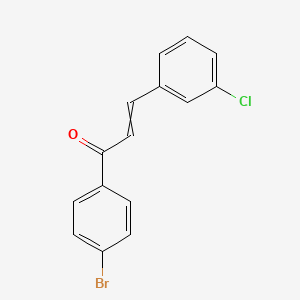
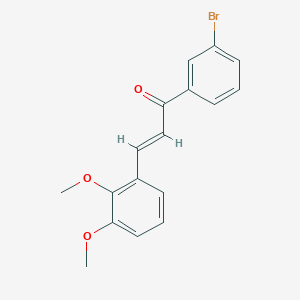

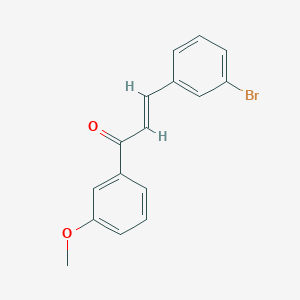
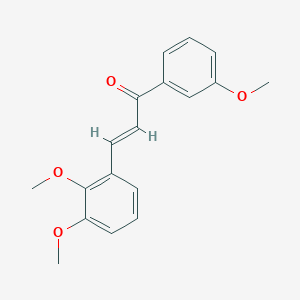
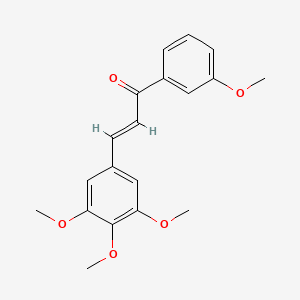
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B3131816.png)
